Agn-PC-0kkpbs
Description
Agn-PC-0kkpbs (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. The compound exhibits moderate solubility in aqueous solutions (0.24 mg/mL) and a calculated octanol-water partition coefficient (Log P) of 2.15 (XLOGP3), indicating moderate lipophilicity . This compound is synthesized via a palladium-catalyzed reaction in a tetrahydrofuran-water medium at 75°C for 1.33 hours, yielding high purity and scalability .
Properties
CAS No. |
223520-41-0 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-methyl-1,5-dioxaspiro[5.5]undec-3-ene |
InChI |
InChI=1S/C10H16O2/c1-9-7-11-10(12-8-9)5-3-2-4-6-10/h7H,2-6,8H2,1H3 |
InChI Key |
DKTBDYSHAJCCHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2(CCCCC2)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0kkpbs involves several steps, including the use of specific reagents and controlled reaction conditions. The preparation methods typically involve the use of silver nitrate as a precursor, with hydrogen peroxide acting as a reducing agent . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques such as extrusion and injection molding. These methods allow for the efficient production of the compound in large quantities while maintaining its chemical integrity .
Chemical Reactions Analysis
Types of Reactions: Agn-PC-0kkpbs undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen peroxide, silver nitrate, and polyvinylpyrrolidone (PVP). The reaction conditions, such as temperature and pressure, are optimized to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the use of hydrogen peroxide as a reducing agent can lead to the formation of silver nanoparticles with unique properties .
Scientific Research Applications
Agn-PC-0kkpbs has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including oxidation and reduction processes. In medicine, this compound is being explored for its antimicrobial and anticancer properties . Additionally, it is used in the industry for the production of advanced materials and coatings .
Mechanism of Action
The mechanism of action of Agn-PC-0kkpbs involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can interact with cellular components to induce oxidative stress, leading to cell death in cancer cells . The compound’s unique properties allow it to target specific pathways, making it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following comparison focuses on Agn-PC-0kkpbs and structurally/functionally related boronic acids, highlighting molecular properties, bioactivity, and synthetic accessibility.
Table 1: Key Molecular and Physicochemical Properties
Key Findings :
Lipophilicity and Solubility :
- This compound exhibits a balanced Log P value (2.15 ) compared to its analogs, suggesting improved membrane permeability over the more lipophilic (6-Bromo-2,3-dichlorophenyl)boronic acid (Log P = 2.85) .
- The compound’s solubility (0.24 mg/mL ) is superior to analogs with heavier halogen substitutions, which may reduce aggregation in biological assays .
Synthetic Accessibility: this compound requires fewer purification steps compared to C17H13ClFN3O3, which involves multi-step reactions with ammonia and methanol . The use of (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride ensures high catalytic efficiency, reducing reaction time to 1.33 hours vs. 24 hours for some analogs .
Both this compound and C17H13ClFN3O3 exhibit moderate BBB permeability, making them candidates for CNS-targeted drug discovery .
Research Implications and Limitations
- Advantages of this compound :
- Limitations: Limited stability in acidic environments compared to fluorine-containing analogs like C17H13ClFN3O3 . No CYP enzyme inhibitory activity, which may restrict its use in metabolic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
